molecular formula C10H16N4O3 B5755387 NN-DIETHYL-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE

NN-DIETHYL-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE

Cat. No.: B5755387
M. Wt: 240.26 g/mol
InChI Key: VEQSROPSVVAJRZ-UHFFFAOYSA-N
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Description

NN-DIETHYL-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

N,N-diethyl-2-(2-methyl-5-nitroimidazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-4-12(5-2)10(15)7-13-8(3)11-6-9(13)14(16)17/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQSROPSVVAJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=NC=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN-DIETHYL-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE typically involves the reaction of 2-methyl-5-nitro-1H-imidazole with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

NN-DIETHYL-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

NN-DIETHYL-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of NN-DIETHYL-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NN-DIETHYL-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its diethylamide group enhances its solubility and bioavailability, making it a promising candidate for further research and development .

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